N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
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Description
N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition can effectively block the conduction of signaling pathways, thereby disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . This pathway is abnormally active in the growth and proliferation of cancer cells . By inhibiting PI3K kinase, the compound can effectively block this pathway .
Pharmacokinetics
The presence of halogen atoms in its structure could potentially enhance its potency, selectivity, and pharmacological properties .
Result of Action
The compound’s action results in the inhibition of cancer cell growth and proliferation . It achieves this by inducing cell cycle arrest and apoptosis in cancer cells . This is accompanied by a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substituents in the benzene ring at the C-4 position of the compound can affect its activity. Compounds with electron-withdrawing groups (such as Cl, F, Br) have better activity than those containing electron-donating groups (OCH3, H) .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-6-4-15(5-7-17)13-22-20(26)25-8-2-3-16-14-21-19(23-18(16)25)24-9-11-28-12-10-24/h4-7,14H,2-3,8-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLKZIWZHPLLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.